N,N-Dimethyldocosanamide
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Overview
Description
N,N-Dimethyldocosanamide is an organic compound belonging to the class of amides It is characterized by the presence of a long aliphatic chain, specifically a 22-carbon chain, with a dimethylamino group attached to the nitrogen atom of the amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Dimethyldocosanamide can be synthesized through several methods. One common approach involves the reaction of docosanoic acid with dimethylamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or distillation.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where docosanoic acid and dimethylamine are combined under controlled temperature and pressure conditions. The reaction is catalyzed by acidic or basic catalysts to enhance the yield and purity of the final product. The resulting compound is then subjected to purification processes such as filtration, distillation, and crystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyldocosanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to primary amines or other reduced forms.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different substituted amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Primary amines and other reduced forms.
Substitution: Substituted amides with various functional groups.
Scientific Research Applications
N,N-Dimethyldocosanamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.
Industry: this compound is utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-Dimethyldocosanamide involves its interaction with specific molecular targets and pathways. The compound can interact with cell membranes, altering their permeability and affecting cellular processes. It may also inhibit certain enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
N,N-Dimethyldocosanamide can be compared with other similar compounds, such as:
N,N-Dimethyldodecanamide: This compound has a shorter aliphatic chain (12 carbons) and exhibits different physical and chemical properties.
N,N-Dimethylformamide: A commonly used solvent with a much shorter chain and different applications.
N,N-Dimethylacetamide: Another solvent with distinct properties and uses.
Uniqueness: this compound is unique due to its long aliphatic chain, which imparts specific properties such as hydrophobicity and high melting point. These characteristics make it suitable for applications where long-chain amides are required.
Properties
CAS No. |
74958-93-3 |
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Molecular Formula |
C24H49NO |
Molecular Weight |
367.7 g/mol |
IUPAC Name |
N,N-dimethyldocosanamide |
InChI |
InChI=1S/C24H49NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(26)25(2)3/h4-23H2,1-3H3 |
InChI Key |
VVGZHPZGQIIHLD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)N(C)C |
Origin of Product |
United States |
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